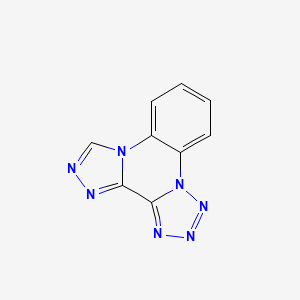
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline is a complex heterocyclic compound that features a fused ring system combining tetrazole, triazole, and quinoxaline moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . Another approach involves the reaction of substituted 4-hydrazinyltetrazolo(1,5-a)quinoxaline with carbon disulfide in pyridine, followed by refluxing .
Industrial Production Methods
the use of eco-compatible catalysts and sustainable reaction conditions is emphasized in recent research to make the synthesis more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, acetic acid, benzoyl chloride, and pyridine . The reaction conditions often involve refluxing and the use of solvents like methanol and dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation and benzoylation of the compound can yield acetylated and benzoylated derivatives, respectively .
Aplicaciones Científicas De Investigación
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis . This inhibition reduces the expression of VEGF or VEGFRs, thereby restricting tumor growth by cutting off the blood supply . Additionally, the compound has been shown to bind to c-Met and VEGFR-2 proteins, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Known for its applications in medicinal chemistry and agriculture.
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-fused heterocyclic compound with potential biological activities.
The uniqueness of this compound lies in its fused ring system, which provides a versatile platform for the development of various biologically active compounds .
Propiedades
Número CAS |
63245-34-1 |
|---|---|
Fórmula molecular |
C9H5N7 |
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
2,3,4,5,8,9,11-heptazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C9H5N7/c1-2-4-7-6(3-1)15-5-10-11-8(15)9-12-13-14-16(7)9/h1-5H |
Clave InChI |
GROXUFNKPWCSHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N3C=NN=C3C4=NN=NN24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



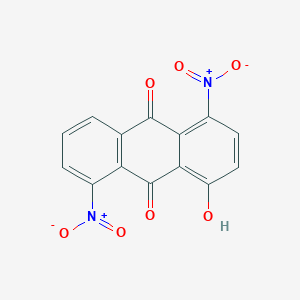
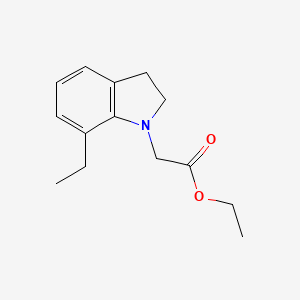
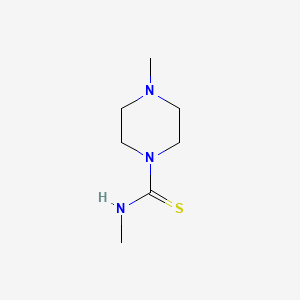
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)

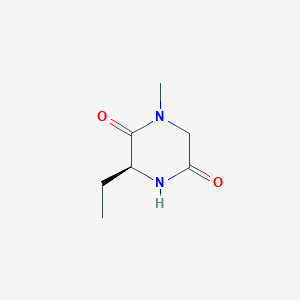
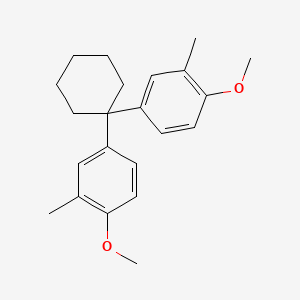
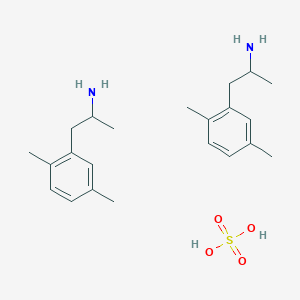
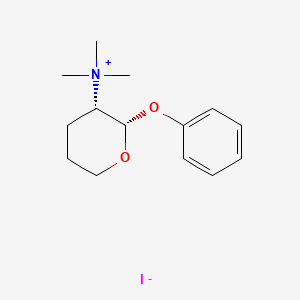
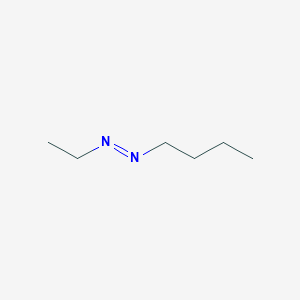
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
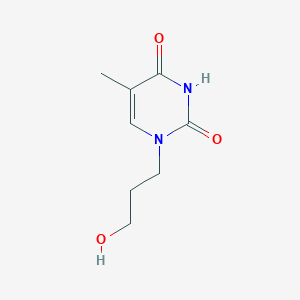
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
